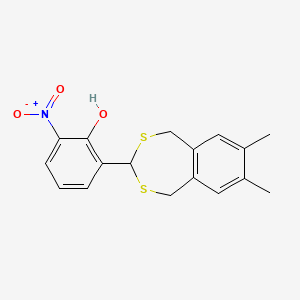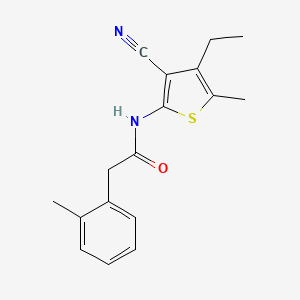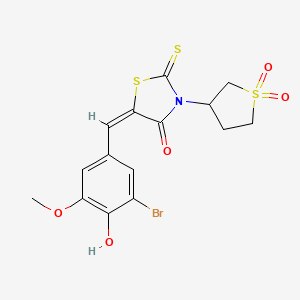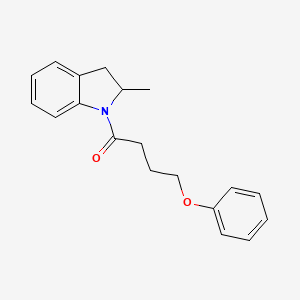![molecular formula C13H16Cl2N2O2 B5310004 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide, also known as DCMMA, is a synthetic compound that belongs to the class of morpholinylacetamides. DCMMA has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves its interaction with specific target proteins, such as enzymes and receptors, leading to the inhibition of their activity. This inhibition can modulate various biochemical and physiological processes, including signal transduction, gene expression, and neurotransmitter release.
Biochemical and Physiological Effects:
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of gene expression. These effects can have significant implications for various biological processes, including neuronal signaling, metabolism, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide in lab experiments is its potency and selectivity, which allows for the precise modulation of specific target proteins. However, one limitation of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it could modulate specific biochemical pathways involved in disease progression. Additionally, the development of novel derivatives and analogs of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide could lead to the discovery of new and more potent therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves the reaction of 3,4-dichloroaniline with N-methylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to obtain the final product, 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide.
Applications De Recherche Scientifique
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent and selective inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-16-13(18)8-17-4-5-19-12(7-17)9-2-3-10(14)11(15)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCIBAFSSPJTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5309928.png)
![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)


![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
